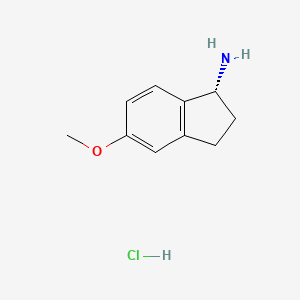
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid, also known as 5-bromo-2-hydroxybenzoic acid (BHBA), is an important carboxylic acid that is widely used in many areas of scientific research. BHBA has a variety of applications, ranging from synthesis and drug development to biochemical and physiological research.
Applications De Recherche Scientifique
BHBA is used in a variety of scientific research applications, including drug development, biochemical and physiological research, and organic synthesis. BHBA is used in drug development as a starting material for the synthesis of various drugs, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs. It is also used in biochemical and physiological research to study the effects of various compounds on cellular metabolism. In organic synthesis, BHBA is used to produce a variety of chemical compounds, such as polymers, dyes, and pharmaceuticals.
Mécanisme D'action
BHBA is an organic compound that has a variety of effects on cells and organisms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. BHBA also acts as an antioxidant, preventing the oxidation of lipids and proteins. Additionally, BHBA is known to inhibit the activity of certain transcription factors, which are involved in gene expression.
Biochemical and Physiological Effects
BHBA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase and lipoxygenase, which are involved in inflammation and other cellular processes. BHBA also acts as an antioxidant, preventing the oxidation of lipids and proteins. Additionally, BHBA is known to inhibit the activity of certain transcription factors, which are involved in gene expression. In animal studies, BHBA has been shown to reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
BHBA has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it can be synthesized in a variety of ways. Additionally, BHBA has a variety of applications in scientific research, which makes it a useful tool for researchers. However, there are also some limitations to using BHBA in laboratory experiments. BHBA is a potent compound, and its effects can be difficult to control. Additionally, BHBA is not soluble in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are a variety of potential future directions for BHBA research. One potential direction is to explore the use of BHBA as a drug delivery vehicle. BHBA has been shown to have a variety of effects on cells and organisms, and it could potentially be used to deliver drugs to specific cells or tissues. Additionally, BHBA could be used to study the effects of various compounds on cellular metabolism. Finally, BHBA could be used to develop new synthetic methods for the production of various compounds, such as polymers, dyes, and pharmaceuticals.
Méthodes De Synthèse
BHBA can be synthesized in a variety of ways, including the Williamson ether synthesis, the reductive amination of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde, and the reaction of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde with 2-bromopropionic acid. The most common method of synthesis is the Williamson ether synthesis, which involves the reaction of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic aciddroxybenzaldehyde and 2-bromopropionic acid in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces BHBA in high yields.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves the conversion of 5-bromo-2-hydroxybenzaldehyde to 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid through a series of reactions.", "Starting Materials": [ "5-bromo-2-hydroxybenzaldehyde", "Ethyl acetoacetate", "Sodium ethoxide", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-hydroxybenzaldehyde in ethanol and add sodium ethoxide. Heat the mixture to reflux for 2 hours to obtain 5-bromo-2-ethoxybenzaldehyde.", "Step 2: Dissolve 5-bromo-2-ethoxybenzaldehyde in ethanol and add ethyl acetoacetate. Heat the mixture to reflux for 4 hours to obtain 1-(5-bromo-2-ethoxyphenyl)-3-oxocyclobutane.", "Step 3: Dissolve 1-(5-bromo-2-ethoxyphenyl)-3-oxocyclobutane in hydrochloric acid and add bromine. Heat the mixture to reflux for 2 hours to obtain 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.", "Step 4: Neutralize the mixture with sodium hydroxide and filter the precipitate. Wash the precipitate with water and dry to obtain the final product, 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid." ] } | |
Numéro CAS |
2228535-88-2 |
Formule moléculaire |
C11H9BrO4 |
Poids moléculaire |
285.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



